molecular formula C12H14BrClN2O2 B2942110 methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride CAS No. 129034-16-8

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B2942110
CAS No.: 129034-16-8
M. Wt: 333.61
InChI Key: NEJMOBJMJDSWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is particularly interesting due to the presence of the bromine atom at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of the Amino Acid Derivative: The brominated indole is then reacted with a suitable amino acid derivative, such as methyl 2-amino-3-(indol-3-yl)propanoate, under acidic conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted indole derivative, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMOBJMJDSWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.